4-propyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-4-14-17(25-22-21-14)18(24)20-13-8-6-12(7-9-13)15-11-19-16-5-3-10-23(15)16/h6-9,11H,2-5,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRDLUGQLOSRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiadiazole vs. Triazole Moieties
The thiadiazole group in the target compound differs from the 1,2,4-triazole in derivatives studied by Hotsulia et al. . For example, triazole-thiol derivatives showed moderate docking scores (−8.2 to −9.1 kcal/mol) against ALK and COX-2, suggesting the target compound’s thiadiazole may improve affinity due to its planar rigidity .
Substituent Effects on Bioactivity
- Propyl Chain: The N-propyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 predicted), favoring membrane penetration over shorter chains. This contrasts with indole-propyl substituents in triazole derivatives, which showed enhanced binding to lanosterol demethylase (−8.9 kcal/mol) due to aromatic stacking .
- Pyrroloimidazole vs.
Research Findings and Hypothetical Mechanisms
Molecular Docking Insights
While the target compound lacks explicit docking data, analogous studies on triazole-thiol derivatives provide a framework:
- Kinase Inhibition : The pyrroloimidazole-thiadiazole scaffold could occupy the hydrophobic back pocket of ALK (PDB: 2XP2), similar to triazole derivatives.
- COX-2 Selectivity : The phenyl-thiadiazole group may mimic celecoxib’s sulfonamide motif, selectively blocking COX-2’s catalytic site.
Preparation Methods
Thiadiazole Ring Formation
The 1,2,3-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through Huisgen cycloaddition. A validated method involves the reaction of thiourea derivatives with α-haloketones:
Example Protocol :
Carboxamide Functionalization
The carboxamide group is introduced via nucleophilic acyl substitution. For instance, treating thiadiazole-5-carbonyl chloride with 4-aminophenyl-pyrroloimidazole under Schotten-Baumann conditions:
Optimized Conditions :
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Solvent : Dichloromethane/water biphasic system.
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Base : Sodium bicarbonate.
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Temperature : 0°C to room temperature.
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Yield : 85–90%.
Synthesis of the Pyrrolo[1,2-a]Imidazole Moiety
Cyclocondensation Strategy
Pyrrolo[1,2-a]imidazoles are synthesized via cyclocondensation of α-bromoketones with imidazole derivatives. A representative method from involves:
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Bromination : 4-(2-Bromoacetyl)phenylpyrrolidine-3-carboxylic acid is prepared using bromine in acetic acid.
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Cyclocondensation : Reaction with thiourea derivatives under acidic conditions:
Key Data :
Alternative Route via Suzuki-Miyaura Coupling
Recent advances utilize palladium-catalyzed cross-coupling to attach the pyrroloimidazole subunit to a boronic ester-functionalized phenyl ring:
Optimized Conditions :
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Catalyst : Tetrakis(triphenylphosphine)palladium(0).
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Base : Sodium carbonate.
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Solvent : Toluene/ethanol (2:1).
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Temperature : 80°C.
Assembly of the Complete Molecule
Sequential Coupling Approach
Step 1 : Synthesis of 4-(pyrrolo[1,2-a]imidazol-3-yl)aniline via Suzuki coupling:
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Boronic Ester : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate.
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Electrophile : 4-Bromo-N-(propyl)thiadiazole-5-carboxamide.
Step 2 : Amide bond formation between the aniline and thiadiazole-carbonyl chloride.
One-Pot Tandem Reaction
A streamlined protocol combines cyclocondensation and coupling in a single vessel:
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Reagents : 4-Propylaniline, thiourea, bromoacetyl chloride, and Pd(PPh).
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Solvent : 1,4-Dioxane.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance cyclocondensation yields, while nonpolar solvents (toluene) favor coupling reactions:
| Reaction Step | Optimal Solvent | Temperature | Yield |
|---|---|---|---|
| Thiadiazole formation | Acetic acid | 60°C | 72% |
| Suzuki coupling | Toluene/EtOH | 80°C | 93% |
| Amide bond formation | DCM/HO | 0–25°C | 89% |
Catalytic Systems
Palladium catalysts with bulky phosphine ligands (e.g., XPhos) improve coupling efficiency for sterically hindered substrates.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity for the final compound.
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-propyl-N-(4-pyrroloimidazolylphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization and coupling reactions. Key steps include:
- Heterocycle formation : The pyrroloimidazole core can be synthesized via cyclization of substituted amines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., trifluoroacetic acid in methanol/water mixtures) .
- Thiadiazole coupling : The 1,2,3-thiadiazole moiety is introduced via a carboxamide linkage using coupling reagents (e.g., DMF as solvent, K₂CO₃ as base) at room temperature .
- Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) is critical for isolating the final product. Yield optimization requires precise stoichiometric ratios (1.1:1 for alkyl halides) and microwave-assisted reactions to reduce side products .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying the imidazole, thiadiazole, and propyl substituents. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and chemical shifts (δ 7.5–8.5 ppm for phenyl groups) are diagnostic .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (carboxamide C=O stretch) and ~1510 cm⁻¹ (thiadiazole C-S) confirm functional groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological targets of this compound, and what validation strategies are recommended?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural similarity to known thiadiazole/pyrroloimidazole targets, such as lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes to encompass active sites (e.g., 20 ų for 3LD6) .
- Validation : Compare docking scores (ΔG < −8 kcal/mol suggests strong binding) with in vitro enzyme inhibition assays (e.g., MIC values for antifungal activity) .
Q. What experimental strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Dose-Response Refinement : Use a wider concentration range (e.g., 0.1–100 µM) and replicate assays (n ≥ 3) to identify outliers .
- Selectivity Profiling : Test against structurally related enzymes (e.g., CYP51 vs. CYP3A4) to rule off-target effects .
- Physicochemical Analysis : Assess solubility (e.g., PBS/DMSO mixtures) and stability (HPLC monitoring over 24h) to confirm bioactivity correlates with compound integrity .
Q. How can in silico ADMET predictions guide the prioritization of analogs for preclinical testing?
- Methodological Answer :
- Tools : SwissADME or pkCSM for predicting permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s), hepatic metabolism (CYP450 isoforms), and toxicity (AMES test alerts) .
- Key Parameters : Optimize logP (2–3.5) and topological polar surface area (<140 Ų) to enhance blood-brain barrier penetration or oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
